

# Relamorelin (RM-131): A Technical Overview of its Discovery and Clinical Development

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An In-depth Guide for Researchers and Drug Development Professionals

#### Introduction

Relamorelin (also known as RM-131) is a synthetic pentapeptide analogue of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It was developed as a potent, selective agonist for the GHSR-1a subtype with the aim of treating gastrointestinal motility disorders.[4][5][6] Derived from the natural ghrelin sequence, Relamorelin was optimized to have greater potency, enhanced stability, and a longer plasma half-life compared to its endogenous counterpart.[2][3][7][8] The primary therapeutic indication explored for Relamorelin has been diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, bloating, and abdominal pain.[7][9][10] The U.S. Food and Drug Administration (FDA) granted Fast Track designation to Relamorelin for this indication.[1][7][11] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of **Relamorelin TFA**.

# **Discovery and Preclinical Profile**

Relamorelin was identified as a promising therapeutic agent due to its potent and selective agonism of the ghrelin receptor. Preclinical studies demonstrated its potential as a prokinetic agent. In rat models of postoperative ileus and morphine-induced gastric dysmotility, Relamorelin proved to be significantly more potent than native ghrelin and other ghrelin receptor agonists like TZP-101 and TZP-102.[2]



### **Pharmacological Profile**

In vitro studies were conducted to determine the binding affinity and functional potency of Relamorelin at the human ghrelin receptor (GHSR-1a). These studies revealed that Relamorelin binds to the receptor with high affinity and is a potent stimulator of downstream signaling pathways.

Parameter	Relamorelin	Native Ghrelin	Reference
Binding Affinity (Ki)	0.42 nM	1.12 nM	[5][6][12]
Functional Potency (EC50)	0.71 nM	4.2 nM	[5][12]

## **Mechanism of Action**

Relamorelin exerts its pharmacological effects by mimicking the action of endogenous ghrelin. [9] It binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly located in the stomach and hypothalamus. [9][13] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to increased gastrointestinal motility and the stimulation of growth hormone release.[9]

## **Signaling Pathways**

The GHSR-1a is known to couple to multiple G-protein families, leading to the activation of several downstream signaling pathways. The primary pathway activated by ghrelin and its agonists like Relamorelin is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in cellular activation.[13][14]

The GHSR-1a can also couple to other G-proteins, including G $\alpha$ i/o and G $\alpha$ 12/13, and can be involved in  $\beta$ -arrestin recruitment, highlighting the complexity of its signaling potential.[13][14] [15]



Caption: Simplified GHSR-1a signaling pathway activated by Relamorelin.

# **Clinical Development**

Relamorelin has undergone several clinical trials, primarily focusing on its efficacy and safety in patients with diabetic gastroparesis and chronic constipation.

# **Experimental Workflow: Clinical Trials for Diabetic Gastroparesis**

The clinical development program for Relamorelin in diabetic gastroparesis typically followed a structured workflow, from patient screening to endpoint analysis.

**Caption:** Generalized workflow for Relamorelin Phase II/III clinical trials.

#### **Phase II Clinical Trials**

Multiple Phase II studies were conducted to evaluate the efficacy, safety, and dose-response of Relamorelin.

- Phase IIa Study (Diabetic Gastroparesis): This study demonstrated that Relamorelin (10 mcg twice daily) significantly accelerated gastric emptying and improved vomiting symptoms compared to placebo.[2][3][7] In a subgroup of patients with baseline vomiting, other symptoms of gastroparesis also showed significant improvement.[2][3]
- Phase IIa Study (Chronic Constipation): In patients with chronic constipation, Relamorelin (100 mcg once daily for two weeks) led to statistically significant improvements in spontaneous bowel movements and accelerated lower GI transit.[7][8]
- Phase IIb Study (Diabetic Gastroparesis): This larger, dose-ranging study was designed to further assess the efficacy and safety of Relamorelin over a three-month period.[7][10][16]



Study	Patient Population	N	Dosing Regimens (subcutane ous, b.i.d.)	Key Findings	Reference
Phase IIa	Diabetic Gastroparesi s	204	10 mcg	Statistically significant improvement s in gastric emptying and vomiting symptoms.	[10][16][17]
Phase IIb	Diabetic Gastroparesi s	393-396	10 mcg, 30 mcg, 100 mcg, Placebo	Significant reduction in composite symptoms (nausea, postprandial fullness, abdominal pain, bloating) and acceleration of gastric emptying. No significant difference in vomiting episodes vs. placebo.	[10][16][17] [18][19]

# **Phase III Clinical Program (PLEDGE)**

Based on the promising Phase II results, Allergan initiated a comprehensive Phase III program, known as PLEDGE, to evaluate the long-term safety and efficacy of Relamorelin for diabetic gastroparesis.[11] The program included two identical pivotal 12-week studies (RLM-MD-01 and RLM-MD-02) and long-term extension studies.[11] However, the development of



Relamorelin has faced uncertainty. A 2019 SEC filing from the manufacturer listed an expected launch in 2024, but subsequent information, including a clinical trial record, indicated the program was terminated based on a business decision.[1][20]

## Safety and Tolerability

Across the Phase II trials, Relamorelin was generally well-tolerated.[2][19][21] The most common adverse events were generally mild to moderate.[2] One notable safety finding was a dose-related increase in the proportion of patients experiencing hyperglycemia or worsening of diabetes.[17] In the Phase IIb trial, mean HbA1c levels also showed a dose-dependent increase with Relamorelin treatment.[17][22]

# **Experimental Protocols Calcium Mobilization Assay**

- Objective: To determine the functional potency (EC50) of Relamorelin in activating the GHSR-1a.
- Methodology: A cell line stably expressing the human GHSR-1a is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then exposed to varying concentrations of Relamorelin. The binding of Relamorelin to the receptor triggers the Gq/11 pathway, leading to an increase in intracellular calcium. This change in calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the resulting dose-response curve.

### **Gastric Emptying Breath Test**

- Objective: To measure the rate of gastric emptying in clinical trial participants.
- Methodology: Patients consume a standardized meal (e.g., a muffin) containing a non-radioactive isotope, typically Carbon-13 (<sup>13</sup>C)-Spirulina. As the meal is emptied from the stomach and metabolized in the small intestine, the <sup>13</sup>C is absorbed and eventually exhaled as <sup>13</sup>CO<sub>2</sub> in the breath. Breath samples are collected at regular intervals over several hours. The concentration of <sup>13</sup>CO<sub>2</sub> in the breath samples is measured using mass spectrometry. The rate of gastric emptying is then calculated based on the appearance of <sup>13</sup>CO<sub>2</sub> in the breath over time.[23]



#### Conclusion

Relamorelin (RM-131) is a potent, synthetic ghrelin receptor agonist that demonstrated significant promise in its early and mid-stage clinical development for the treatment of diabetic gastroparesis. Its mechanism of action, centered on stimulating the GHSR-1a, leads to enhanced gastrointestinal motility. Phase II clinical trials provided evidence of its efficacy in accelerating gastric emptying and improving key symptoms of gastroparesis. Despite these promising results and a generally acceptable safety profile, the future of Relamorelin's development is uncertain due to a reported business decision to terminate the Phase III program. Nevertheless, the journey of Relamorelin has provided valuable insights into the therapeutic potential of ghrelin agonism for gastrointestinal motility disorders.

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